N-(4-benzamido-1,2,5-oxadiazol-3-yl)benzamide is a chemical compound classified under the oxadiazole derivatives. This compound features a unique structure that combines a benzamide moiety with an oxadiazole ring, which is known for its diverse biological activities. The molecular formula of N-(4-benzamido-1,2,5-oxadiazol-3-yl)benzamide is C₁₁H₉N₃O₂, and it has garnered interest in medicinal chemistry due to its potential therapeutic applications.
The synthesis of N-(4-benzamido-1,2,5-oxadiazol-3-yl)benzamide typically involves several key steps:
The choice of reagents and conditions can significantly influence the yield and purity of N-(4-benzamido-1,2,5-oxadiazol-3-yl)benzamide. Techniques such as microwave-assisted synthesis or continuous flow reactors may be employed to enhance efficiency and reduce reaction times .
The molecular structure of N-(4-benzamido-1,2,5-oxadiazol-3-yl)benzamide can be represented by its molecular formula C₁₁H₉N₃O₂. The compound features:
Property | Value |
---|---|
Molecular Formula | C₁₁H₉N₃O₂ |
Molecular Weight | 203.20 g/mol |
IUPAC Name | N-(4-benzamido-1,2,5-oxadiazol-3-yl)benzamide |
CAS Number | Not specified |
N-(4-benzamido-1,2,5-oxadiazol-3-yl)benzamide can undergo several chemical reactions:
These reactions are crucial for modifying the compound for further studies in medicinal chemistry and material science.
The mechanism of action for N-(4-benzamido-1,2,5-oxadiazol-3-yl)benzamide involves its interaction with specific molecular targets within biological systems. The oxadiazole ring can engage in hydrogen bonding and other non-covalent interactions with enzyme active sites or receptors. This interaction may lead to inhibition or modulation of enzyme activity, which is particularly relevant in therapeutic contexts such as cancer treatment .
N-(4-benzamido-1,2,5-oxadiazol-3-yl)benzamide is generally characterized by:
The compound exhibits properties typical of benzamides and oxadiazoles:
N-(4-benzamido-1,2,5-oxadiazol-3-yl)benzamide has several scientific applications:
The structural evolution of oxadiazole-benzamide hybrids represents a strategic response to escalating antibiotic resistance. Benzamides, as pharmacophores, gained prominence for their target specificity against bacterial enzymes, while the oxadiazole ring—a nitrogen-oxygen heterocycle—imparts metabolic stability and membrane permeability. Early work focused on 1,3,4-oxadiazole derivatives like N-(1,3,4-oxadiazol-2-yl)benzamides, which demonstrated potent activity against Gram-positive pathogens by inhibiting cell wall synthesis pathways such as lipoteichoic acid (LTA) biosynthesis [8] [4]. This scaffold was optimized to overcome limitations of earlier antibiotics; for example, sulfonamide-containing variants (e.g., HSGN-94) achieved MICs of 0.25 µg/mL against Staphylococcus aureus by targeting LTA synthase [8]. Concurrently, trifluoromethylthio (SCF₃) and pentafluorosulfanyl (SF₅) modifications enhanced potency, reducing MICs to 0.003 µg/mL against multidrug-resistant strains [8]. The specific compound N-(4-benzamido-1,2,5-oxadiazol-3-yl)benzamide emerged from iterative refinements of this hybrid architecture, where the 1,2,5-oxadiazol-3-amine core was linked to dual benzamide groups to augment target engagement .
The compound’s significance lies in its efficacy against "priority pathogens" designated by the World Health Organization. Against methicillin-resistant Staphylococcus aureus (MRSA), it disrupts essential biochemical pathways, including methyl naphthoquinone biosynthesis, which is indispensable for bacterial energy metabolism . Proteomic studies reveal concurrent downregulation of virulence factors (e.g., adhesins) and upregulation of stress-response proteins, indicating multimodal suppression of bacterial viability [4]. For vancomycin-resistant Enterococci (VRE), the compound achieves MIC values comparable to last-resort antibiotics like linezolid (0.5–1 µg/mL) by inducing iron starvation—a mechanism confirmed via dysregulation of siderophore biosynthesis genes [4] [9]. Notably, it maintains potency against vancomycin-resistant Staphylococcus aureus (VRSA), where conventional glycopeptides fail. In vitro assays show a low propensity for resistance development; after 30 serial passages, MRSA exhibited no significant MIC increase, whereas ciprofloxacin resistance escalated 128-fold under identical conditions [4].
Table 1: Comparative Activity of N-(4-benzamido-1,2,5-oxadiazol-3-yl)benzamide Against Resistant Pathogens
Pathogen Strain | MIC Range (µg/mL) | Reference Compound (MIC) | Key Mechanism |
---|---|---|---|
MRSA (Clinical isolates) | 0.5–1 | Vancomycin (1–2) | Menaquinone biosynthesis inhibition |
Vancomycin-Resistant Enterococci | 0.5–1 | Linezolid (1–2) | Iron sequestration |
Vancomycin-Resistant S. aureus | 0.25–1 | Ciprofloxacin (>128, resistant) | Membrane depolarization |
CAS No.: 2437-23-2
CAS No.: 21420-58-6
CAS No.: 112484-85-2
CAS No.: 12712-72-0